Phosphoaminophosphonic acid-adenylate ester
Overview
Description
Phosphoaminophosphonic Acid-Adenylate Ester is a chemical compound that serves as an analog of adenosine triphosphate (ATP). In this compound, the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. This modification makes it a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase, as well as ATP-dependent reactions of oxidative phosphorylation .
Preparation Methods
The synthesis of Phosphoaminophosphonic Acid-Adenylate Ester involves the reaction of 5’-Adenylic acid with imidodiphosphoric acid. The reaction conditions typically require a controlled environment to ensure the correct formation of the ester bond. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
Phosphoaminophosphonic Acid-Adenylate Ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ester into its reduced forms, which may have different biological activities.
Substitution: The ester can undergo substitution reactions where one of its functional groups is replaced by another group, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phosphoaminophosphonic Acid-Adenylate Ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ATP analogs and their interactions with enzymes.
Biology: The compound is employed in research to understand mitochondrial ATPase inhibition and its effects on cellular metabolism.
Medicine: It has potential therapeutic applications due to its ability to inhibit ATP-dependent processes, which could be useful in treating diseases related to energy metabolism.
Mechanism of Action
The mechanism of action of Phosphoaminophosphonic Acid-Adenylate Ester involves its interaction with mitochondrial ATPase. By replacing the oxygen atom with a nitrogen atom, the compound inhibits the enzyme’s activity, preventing ATP hydrolysis. This inhibition affects ATP-dependent reactions of oxidative phosphorylation, leading to altered cellular energy metabolism. The molecular targets include various kinases and enzymes involved in ATP synthesis and utilization .
Comparison with Similar Compounds
Phosphoaminophosphonic Acid-Adenylate Ester is unique due to its nitrogen substitution, which distinguishes it from other ATP analogs. Similar compounds include:
Phosphoaminophosphonic Acid-Guanylate Ester: An analog of guanosine triphosphate (GTP) with similar inhibitory properties.
Adenosine-5’-Phosphosulfate: Another ATP analog used in biochemical research.
Adenosine-5’-Diphosphate: A naturally occurring ATP derivative involved in energy metabolism.
These compounds share structural similarities but differ in their specific interactions and inhibitory effects on enzymes.
Biological Activity
Phosphoaminophosphonic acid-adenylate ester (AMP-PNP) is a synthetic analog of adenosine triphosphate (ATP), notable for its unique structural modification where the oxygen atom bridging the beta and gamma phosphates is replaced by a nitrogen atom. This modification significantly enhances its biological activity, particularly as a competitive inhibitor of mitochondrial ATPase and ATP-dependent reactions involved in oxidative phosphorylation. This article explores the compound's biological activity through various research findings, case studies, and detailed analyses.
Chemical Structure :
- Molecular Formula: C₁₀H₁₇N₆O₁₂P₃
- Molecular Weight: Approximately 506.20 g/mol
AMP-PNP's structural alteration allows it to effectively inhibit mitochondrial ATPase, disrupting ATP hydrolysis crucial for cellular energy metabolism. This inhibition affects various ATP-dependent processes, leading to significant alterations in cellular energy dynamics and metabolic regulation.
Mechanism of Action :
- AMP-PNP binds to the active site of mitochondrial ATPase, preventing ATP hydrolysis.
- It also inhibits other enzymes involved in ATP-dependent processes, impacting overall cellular metabolism .
Inhibition of Mitochondrial ATPase
AMP-PNP has been extensively studied for its role in inhibiting mitochondrial ATPase, which is integral to ATP synthesis in mitochondria. Inhibition of this enzyme leads to reduced ATP levels, impacting various metabolic pathways. Research indicates that AMP-PNP can serve as a valuable tool for studying mitochondrial function and energy regulation within cells .
Case Studies
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Mitochondrial Dysfunction :
- A study examined the effects of AMP-PNP on mitochondrial function in various cell lines. Results demonstrated that treatment with AMP-PNP resulted in decreased ATP levels and altered metabolic profiles, suggesting its utility in studying mitochondrial dysfunction related to diseases such as diabetes and neurodegenerative disorders.
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Cancer Research :
- Research has shown that AMP-PNP can affect cancer cell metabolism by inhibiting ATP-dependent processes critical for tumor growth and survival. For instance, it was observed that AMP-PNP treatment led to reduced proliferation rates in breast cancer cell lines by disrupting energy metabolism pathways .
- Neurobiology :
Comparative Analysis with Other Compounds
AMP-PNP is part of a broader class of ATP analogs that exhibit varying degrees of inhibitory activity on different enzymes. The following table summarizes some related compounds and their unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Phosphoaminophosphonic acid-guanylate ester | Analog of guanosine triphosphate (GTP) | Inhibitory effects on GTP-dependent processes |
Adenosine-5'-phosphosulfate | Involved in sulfate metabolism | Functions mainly in sulfur transfer reactions |
Adenosine-5'-diphosphate (ADP) | Naturally occurring ATP derivative | Plays a role in energy transfer and metabolism |
Future Directions in Research
Research into AMP-PNP continues to expand, particularly regarding its potential therapeutic applications. Ongoing studies are investigating:
- Its role as a therapeutic agent in metabolic disorders.
- Mechanistic insights into its interactions with various kinases and other metabolic enzymes.
- Potential applications in drug development targeting diseases characterized by dysfunctional energy metabolism.
Properties
IUPAC Name |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N6O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180289 | |
Record name | Adenylyl imidodiphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25612-73-1, 114661-04-0 | |
Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenylyl imidodiphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formycin A 5'-(betagamma-imido)triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenylyl imidodiphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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